molecular formula C9H18O B1443941 2-(3-Methylcyclohexyl)ethan-1-ol CAS No. 4916-86-3

2-(3-Methylcyclohexyl)ethan-1-ol

Cat. No. B1443941
CAS RN: 4916-86-3
M. Wt: 142.24 g/mol
InChI Key: IENBTXGZXJUUMG-UHFFFAOYSA-N
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Description

“2-(3-Methylcyclohexyl)ethan-1-ol” is an organic compound with the molecular formula C9H18O . It has a molecular weight of 142.24 g/mol . This compound is mainly used in scientific experiments.


Molecular Structure Analysis

The molecular structure of “2-(3-Methylcyclohexyl)ethan-1-ol” consists of a cyclohexyl ring with a methyl group at the 3rd position and an ethan-1-ol group at the 2nd position .

Scientific Research Applications

Catalysis and Chemical Reactions

Studies on 1-methylcyclohexene oxide, a compound structurally related to 2-(3-Methylcyclohexyl)ethan-1-ol, have shown that its reaction over solid acids and bases yields various products like 2-methylcyclohexanone, 1-methylcyclohexanol, and others. These reactions are significant in understanding the catalytic activities and mechanisms involved in chemical transformations, as they offer insights into the isomerization process and product selectivity in the presence of different catalysts (Arata, Akutagawa, & Tanabe, 1975). Further research on epoxide rearrangement over TiO2–ZrO2, NiSO4, and FeSO4 reveals how different catalysts affect the product distribution in such reactions, elucidating the role of acid-base bifunctional mechanisms (Arata, Akutagawa, & Tanabe, 1976).

Aggregation Pheromone in Insect Behavior

1-Methylcyclohex-2-en-1-ol, closely related to 2-(3-Methylcyclohexyl)ethan-1-ol, has been identified as an aggregation pheromone in the Douglas-fir beetle. This discovery is significant for understanding insect behavior, particularly in how certain chemical compounds can influence insect communication and congregation (Libbey, Oehlschlager, & Ryker, 1983).

Synthesis and Chemical Transformations

The study of 2-cyclohexen-1-ol and 2-cyclopenten-1-ol demonstrates the concept of catalytic electronic activation. This novel methodology, involving aluminium-catalysed transfer hydrogenation, paves the way for conjugate addition and highlights the potential for indirect addition of nucleophiles to allylic alcohols, which could be extrapolated to 2-(3-Methylcyclohexyl)ethan-1-ol (Black, Edwards, & Williams, 2005).

Applications in Aromatic Compounds Synthesis

The synthesis of calciferol (vitamin D) analogs involves compounds like 1-ethynyl-2-methylcyclohex-1-ene, which can be linked to the study of 2-(3-Methylcyclohexyl)ethan-1-ol. This research is crucial for advancing synthetic methods in medicinal chemistry, particularly in the synthesis of vitamins and their analogs (Dawson, Dixon, Littlewood, & Lythgoe, 1971).

Role in Perfumery and Fragrance Chemistry

The synthesis of novel woody–ambery odorants, such as methyl-substituted acetyl-1-oxaspiro[4.5]­decanes, is an area where compounds like 2-(3-Methylcyclohexyl)ethan-1-ol could potentially find application. These substances are studied for their olfactory properties and improved bioavailability, contributing to the development of new fragrances and aroma compounds (Kraft & Popaj, 2008).

properties

IUPAC Name

2-(3-methylcyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8-3-2-4-9(7-8)5-6-10/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENBTXGZXJUUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methylcyclohexyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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